Sarkomycin A

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

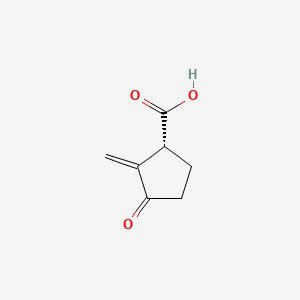

Sarkomycin A, also known as this compound, is a useful research compound. Its molecular formula is C7H8O3 and its molecular weight is 140.14 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Antitumor Properties

Sarkomycin A exhibits significant cytotoxic effects against various cancer cell lines. Historically, it was utilized in Japan as a prescription drug for cancer treatment until the 1960s. Research indicates that this compound can inhibit the growth of several human tumor cell lines, including cervical carcinoma (HeLa) cells. However, its effectiveness has been limited compared to other chemotherapeutic agents.

- Cytotoxicity Studies : In vitro studies using the sulforhodamine B (SRB) assay demonstrated that this compound has a notable inhibitory effect on HeLa cells, although its potency is lower than that of established drugs like doxorubicin .

- Mechanism of Action : The mechanism through which this compound exerts its antitumor effects involves disrupting blood supply to tumors rather than directly affecting tumor cells. This results in necrosis and reduced viability of neoplastic tissues .

Synthesis Methodologies

The synthesis of this compound and its derivatives has been a focal point in organic chemistry due to its structural complexity and biological significance. Recent advancements have led to more efficient synthetic routes:

- Enantioselective Synthesis : A five-step enantioselective synthesis of Sarkomycin methyl ester has been reported. This method utilizes a regioselective intermolecular Pauson-Khand reaction followed by iridium-catalyzed asymmetric isomerization, showcasing a novel approach to enhance the yield and purity of the compound .

- Derivatives Development : Given the chemical instability of this compound, researchers have developed stable derivatives such as cyclosarkomycin and Sarkomycin methyl ester. These derivatives maintain the biological activity while improving stability for practical applications .

Recent Analog Development

Investigations into new analogs of Sarkomycin have revealed compounds with improved biological activities:

- New Analog from Streptomyces sp. HS-HY-144 : A recent study identified a new analog with weak cytotoxicity against HeLa cells but highlighted the importance of structural components like the α, β-unsaturated ketone moiety for antitumor activity. The absence of this moiety in certain analogs resulted in diminished efficacy .

- Antimicrobial Activity : While primarily recognized for its antitumor properties, this compound has also been evaluated for antimicrobial activity. However, studies indicate that it exhibits weak antibacterial effects against pathogens like Staphylococcus epidermidis, suggesting that further modifications may be necessary to enhance its antibacterial spectrum .

Case Studies and Research Findings

- In Vivo Efficacy : Studies conducted on Ehrlich ascitic carcinoma models demonstrated that this compound significantly prolonged survival rates compared to control groups, indicating its potential as an effective anticancer agent when administered at appropriate dosages .

- Resistance Studies : Research has also focused on the development of resistance in tumor cells against this compound. Continuous exposure to the drug led to the emergence of resistant cell lines, emphasizing the need for combination therapies or novel analogs to overcome resistance mechanisms .

Propriétés

Numéro CAS |

489-21-4 |

|---|---|

Formule moléculaire |

C7H8O3 |

Poids moléculaire |

140.14 g/mol |

Nom IUPAC |

(1R)-2-methylidene-3-oxocyclopentane-1-carboxylic acid |

InChI |

InChI=1S/C7H8O3/c1-4-5(7(9)10)2-3-6(4)8/h5H,1-3H2,(H,9,10)/t5-/m1/s1 |

Clé InChI |

ILFPCMXTASDZKM-YFKPBYRVSA-N |

SMILES |

C=C1C(CCC1=O)C(=O)O |

SMILES isomérique |

C=C1[C@H](CCC1=O)C(=O)O |

SMILES canonique |

C=C1C(CCC1=O)C(=O)O |

Key on ui other cas no. |

11031-48-4 |

Numéros CAS associés |

874-21-5 (hydrochloride salt) |

Synonymes |

sarkomycin A sarkomycin A, sodium salt |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.